molecular formula C11H20N2O2 B1480298 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2097944-59-5

2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B1480298
CAS No.: 2097944-59-5
M. Wt: 212.29 g/mol
InChI Key: RERYHXKSLBHTJE-UHFFFAOYSA-N
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Description

2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Studies

  • Amirani Poor et al. (2018) developed a synthesis method for compounds involving 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one through an intermolecular Ugi reaction, indicating potential in generating biologically active compounds (Amirani Poor et al., 2018).
  • Shan et al. (2022) synthesized novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones, showcasing the utility of this compound in creating structurally unique chemicals (Shan et al., 2022).

Antiviral and Antimicrobial Applications

  • Apaydın et al. (2019) demonstrated the effectiveness of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives against human coronavirus and influenza virus, highlighting its potential in antiviral drug development (Apaydın et al., 2019).
  • Singh et al. (2021) reported the synthesis of novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one with antimicrobial activity, further emphasizing its relevance in combating microbial infections (Singh et al., 2021).

Anticancer Applications

  • Yang et al. (2019) synthesized and evaluated a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives for anticancer activity, indicating promising results against various cancer cell lines (Yang et al., 2019).

Pharmaceutical and Biological Research

  • Leslie et al. (2010) discovered a series of trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives with potent antagonist activity, useful for pharmaceutical applications (Leslie et al., 2010).
  • Kamiński et al. (2008) synthesized N-phenylamino derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones, assessing their anticonvulsant properties, contributing to neuropharmacology research (Kamiński et al., 2008).

Mechanism of Action

Target of Action

The primary target of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is the Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) . SHP2 plays a crucial role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-driven cancers, as well as in RTK-mediated resistance .

Mode of Action

This compound interacts with its target, SHP2, by binding to it and inhibiting its function . This interference with SHP2’s function disrupts the signaling pathways that it regulates, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those regulated by SHP2. These include pathways involved in RTK, NF-1, and KRAS mutant-driven cancers . The downstream effects of these disruptions can lead to changes in cell proliferation, differentiation, and survival .

Pharmacokinetics

The pharmacokinetics of 2-Amino-1-(6-oxa-2-azaspiro[4It is known that the compound has been studied for its potential therapeutic effects in various medical conditions. It belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Result of Action

The molecular and cellular effects of this compound’s action are primarily the result of its inhibition of SHP2. By disrupting the function of SHP2, the compound can alter the signaling pathways that SHP2 regulates, leading to changes in cellular processes such as cell proliferation, differentiation, and survival .

Biochemical Analysis

Biochemical Properties

2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as non-receptor protein tyrosine phosphatase SHP2, which is involved in cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/AKT pathways . This modulation can lead to changes in gene expression and cellular metabolism, impacting processes like cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of enzymes like SHP2 by binding to its active site, preventing substrate access and subsequent enzyme activity . This inhibition can lead to changes in gene expression and cellular responses, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over extended periods, affecting its efficacy and potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety profile is compromised .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, impacting its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

2-amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-9(12)10(14)13-6-5-11(8-13)4-2-3-7-15-11/h9H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERYHXKSLBHTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(C1)CCCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.